7-methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-13-4-3-5-15(8-13)10-17-12-23-22(28-17)24-20(25)19-11-16-7-6-14(2)9-18(16)21(26)27-19/h3-9,12,19H,10-11H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONQZZXTUJMRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3CC4=C(C=C(C=C4)C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a benzopyran derivative with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom in 5-iodobenzofuran facilitates transition-metal-catalyzed cross-couplings, forming carbon-carbon or carbon-heteroatom bonds.
Sonogashira Coupling
5-Iodobenzofuran reacts with terminal alkynes under palladium catalysis to form aryl alkynes. For example:
Reaction:
5-Iodobenzofuran + Phenylacetylene → 5-(Phenylethynyl)benzofuran
Conditions:
This reaction is critical for synthesizing conjugated systems in optoelectronic materials.
Stille Coupling
The iodine atom undergoes Stille coupling with organostannanes. For instance:
Reaction:
5-Iodobenzofuran + Tributylstannylpyridine → 5-(Pyridin-2-yl)benzofuran
Conditions:
This method is used to incorporate benzofuran moieties into complex pharmaceuticals.
Suzuki-Miyaura Coupling
Though less documented than Sonogashira, Suzuki coupling with aryl boronic acids is feasible:
Reaction:
5-Iodobenzofuran + Phenylboronic Acid → 5-Phenylbenzofuran
Conditions:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzofuran ring enables iodine displacement by nucleophiles under specific conditions:
Oxygen-Based Nucleophiles
Reaction with Methoxide:
5-Iodobenzofuran + NaOMe → 5-Methoxybenzofuran
Conditions:
-
Solvent: DMF
-
Temperature: 80°C
-
Yield: 50–60%
Nitrogen-Based Nucleophiles
Reaction with Amines:
5-Iodobenzofuran + Piperidine → 5-(Piperidin-1-yl)benzofuran
Conditions:
Cyclization Reactions
5-Iodobenzofuran participates in cyclizations to form polycyclic systems:
Example:
Intramolecular Heck Reaction → Benzofuro[3,2-b]pyridine
Conditions:
Halogen Exchange
Iodine can be replaced by other halogens via halogen dance reactions:
Reaction:
5-Iodobenzofuran + CuBr → 5-Bromobenzofuran
Conditions:
Comparative Reaction Data
Mechanistic Insights
-
Cross-Couplings: Follow oxidative addition (Pd⁰ → Pd²⁰), transmetallation, and reductive elimination steps .
-
SNAr: Proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing effects of the furan oxygen .
Challenges and Optimizations
-
Side Reactions: Hom
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazole and benzopyran exhibit a wide range of biological activities including:
- Antimicrobial Activity : Compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The thiazole ring is particularly noted for its role in enhancing antibacterial properties.
- Anticancer Potential : Studies have indicated that compounds containing benzopyran and thiazole derivatives can inhibit cancer cell proliferation. For example, certain derivatives have been tested for their cytotoxic effects against human cancer cell lines .
- Anti-inflammatory Effects : Thiazole derivatives have been investigated for their ability to inhibit inflammatory pathways. Molecular docking studies suggest that such compounds may act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes .
- Neuroprotective Properties : Some benzopyran derivatives are being explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Several case studies highlight the applications of similar compounds:
- Antibacterial Evaluation : A study synthesized several thiazole derivatives and evaluated their antibacterial activity against standard strains. The most potent compound exhibited an MIC value significantly lower than existing antibiotics .
- Molecular Docking Studies : Research involving molecular docking has provided insights into the binding affinities of these compounds with target proteins involved in disease pathways. This computational approach helps prioritize candidates for further synthesis and testing .
Data Tables
| Activity | Compound | Target Organism/Pathway | Outcome |
|---|---|---|---|
| Antimicrobial | 7-methyl-N-{...} | E. coli, Pseudomonas | MIC = 0.21 μM |
| Anticancer | Thiazole derivatives | Various cancer cell lines | Significant cytotoxicity observed |
| Anti-inflammatory | Benzopyran derivatives | 5-lipoxygenase | Inhibition confirmed via docking |
| Neuroprotective | Benzopyran analogs | Neurodegenerative pathways | Potential protective effects noted |
Mechanism of Action
The mechanism of action of 7-methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzopyran-thiazole hybrid distinguishes it from pyrazole-thiophene systems (e.g., 7a, 7b), which lack fused aromatic cores but share heterocyclic diversity .
Physicochemical Properties
- Solubility : The thiazole and benzopyran moieties suggest moderate lipophilicity, contrasting with hydrophilic peptides like salternamide E. This aligns with trends in small-molecule drug design, where lipophilicity enhances membrane permeability .
- Stability : The carboxamide group may confer hydrolytic stability compared to esters (e.g., 7b), which are prone to enzymatic cleavage .
Research Findings and Methodological Considerations
Structural Characterization
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule crystal structures, suggesting the target compound’s geometry could be resolved using similar methods .
- Visualization Tools : ORTEP-3 facilitates the generation of thermal ellipsoid diagrams, critical for interpreting crystallographic data .
Biological Activity
The compound 7-methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological properties, particularly its anticancer and antimicrobial activities, supported by data from various studies.
Chemical Structure
The compound features a thiazole ring and a benzopyran moiety, which are known to contribute to various biological activities. The presence of the methyl group on the thiazole and the carboxamide functionality is significant for its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | < 10 |
| Compound X (similar structure) | Jurkat (human T-cell leukemia) | 1.98 ± 1.22 |
| Compound Y (similar structure) | HT29 (human colon carcinoma) | < 5 |
Studies indicate that the thiazole ring is essential for cytotoxic activity, with modifications such as methyl substitutions enhancing efficacy against cancer cells .
The mechanism through which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. Molecular dynamics simulations suggest that these compounds interact with key proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activities. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research indicates that modifications in the phenyl ring can significantly affect antimicrobial potency, with electron-withdrawing groups enhancing activity .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of a series of thiazole derivatives against A431 and Jurkat cell lines. The results indicated that compounds with a similar scaffold to our target compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a strong potential for further development.
- Case Study on Antimicrobial Activity : Another study focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The findings revealed that certain substitutions on the thiazole ring led to enhanced antibacterial activity compared to traditional antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has identified critical features that contribute to the biological activity of thiazole-containing compounds:
- Thiazole Ring : Essential for anticancer and antimicrobial activities.
- Methyl Substitutions : Electron-donating groups at specific positions increase efficacy.
- Carboxamide Group : Plays a crucial role in enhancing solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 7-methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the benzopyran-3-carboxamide core using acid-catalyzed cyclization of substituted salicylic acid derivatives .
- Step 2 : Thiazole ring introduction via Hantzsch thiazole synthesis, where α-bromo ketones react with thiourea derivatives under reflux in ethanol .
- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm intermediate purity and structural integrity .
Q. How is the compound’s structural conformation validated, and which spectroscopic techniques are prioritized?
- Methodological Answer : X-ray crystallography (where feasible) resolves the 3D conformation, while NMR (¹H, ¹³C) identifies substituent positions and coupling patterns. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl, amide), and mass spectrometry (MS) validates molecular weight .
Q. What are the standard purity assessment protocols for this compound in preclinical studies?
- Methodological Answer : HPLC with UV detection (λ = 254–280 nm) is used with a C18 column (acetonitrile/water gradient). Purity thresholds >95% are enforced, and residual solvents are quantified via gas chromatography (GC) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole moiety incorporation, and what experimental design strategies mitigate side-product formation?
- Methodological Answer :
- Optimization : Use a fractional factorial design (FFD) to test variables: solvent polarity (DMF vs. ethanol), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2 thioamide:α-bromo ketone). Response surface methodology (RSM) identifies optimal conditions .
- Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like HBr, and employ microwave-assisted synthesis to reduce reaction time and side reactions .
Q. How do structural modifications at the 3-methylphenyl or thiazole positions influence bioactivity, and what computational tools predict binding affinities?
- Methodological Answer :
- SAR Analysis : Replace the 3-methylphenyl group with halogenated (e.g., 4-F) or electron-withdrawing (e.g., NO₂) substituents. Compare IC₅₀ values in enzyme inhibition assays .
- Computational Tools : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with target proteins (e.g., kinases). Density functional theory (DFT) calculates electronic properties of substituents .
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes. Adjust dosing regimens to account for rapid clearance .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy not observed in vitro .
Q. How does the compound’s stereochemistry impact its mechanism of action, and what chiral resolution methods are recommended?
- Methodological Answer :
- Impact : Enantiomers may exhibit divergent binding to chiral targets (e.g., G-protein-coupled receptors). Test R and S isomers separately in radioligand binding assays .
- Resolution : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or enzymatic resolution using lipases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
